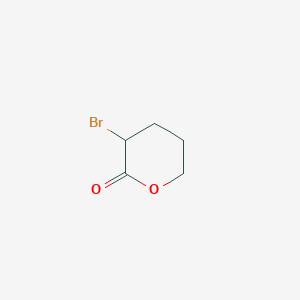

3-bromotetrahydro-2H-pyran-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromooxan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c6-4-2-1-3-8-5(4)7/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGZDTPHFDBLGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)OC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55974-69-1 | |

| Record name | 3-bromooxan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Context of α Halogenated Lactones in Synthetic Chemistry

α-Halogenated lactones are a class of compounds characterized by a cyclic ester (lactone) with a halogen atom attached to the carbon adjacent to the carbonyl group. This arrangement of functional groups imparts a unique reactivity profile, making them valuable precursors in organic synthesis. google.comnih.gov The electron-withdrawing nature of the carbonyl group enhances the polarity of the carbon-halogen bond, rendering the α-carbon susceptible to nucleophilic attack. nih.gov

These reactive intermediates are employed in a variety of chemical transformations to construct more complex molecules. google.com Their utility is demonstrated in the synthesis of heterocycles and as key intermediates in the production of pharmaceuticals. google.commdpi.com The halogen atom can serve as a leaving group in substitution reactions or facilitate rearrangements, opening pathways to diverse molecular scaffolds.

The Strategic Importance of 3 Bromotetrahydro 2h Pyran 2 One

3-Bromotetrahydro-2H-pyran-2-one stands out as a particularly useful α-halogenated lactone. Its tetrahydropyran (B127337) ring is a common structural motif in many natural products and biologically active molecules. The presence of the bromine atom at the 3-position provides a handle for introducing a wide array of functional groups through various chemical reactions.

This compound serves as a crucial building block in the synthesis of complex organic molecules. For instance, it has been utilized in synthetic studies toward the marine alkaloid Nakadomarin A, a molecule with interesting biological activities, including anti-tumor and anti-bacterial properties. ucl.ac.ukucl.ac.uk The synthesis of this complex target highlights the strategic value of this compound in constructing intricate molecular frameworks. ucl.ac.uk

The reactivity of this compound allows for its participation in a range of synthetic transformations. These include nucleophilic substitutions, eliminations, and rearrangements, providing access to a variety of substituted tetrahydropyran derivatives.

Key Research Areas and Methodological Advancements

Direct Bromination Approaches of Tetrahydro-2H-pyran-2-one and its Derivatives

The introduction of a bromine atom onto a pre-existing lactone ring is a primary strategy for synthesizing this compound and its unsaturated analogues. These methods involve the direct reaction of a brominating agent with either the saturated δ-valerolactone or its derivatives.

α-Bromination of Lactones using Specific Reagents and Catalytic Systems

The direct α-bromination of saturated lactones like δ-valerolactone (tetrahydro-2H-pyran-2-one) can be challenging. One established method is a Hell-Volhard-Zelinsky-type ring-opening reaction. In this approach, the lactone is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). nih.gov This does not directly yield the brominated lactone but instead opens the ring to form an intermediate, 2,5-dibromopentanoic acid, which can then be cyclized. nih.gov A study demonstrated that heating δ-valerolactone with Br₂ and PBr₃ successfully affords 2,5-dibromopentanoic acid in high yield. nih.gov

For unsaturated derivatives, such as 5,6-dihydro-2H-pyran-2-one, direct bromination at the alpha position is more straightforward. A well-documented procedure involves treating the lactone with a solution of bromine in a solvent like methylene (B1212753) chloride. orgsyn.org The initial electrophilic addition of bromine across the double bond is followed by an elimination reaction, induced by the addition of a base such as triethylamine. orgsyn.org This sequence results in the formation of 3-bromo-5,6-dihydro-2H-pyran-2-one in good yield (89%). orgsyn.org

Table 1: Ring-Opening of δ-Valerolactone to 2,5-Dibromopentanoic Acid nih.gov

| Starting Material (1a) | Br₂ (equiv) | PBr₃ (mol %) | Temperature (°C) | Time (h) | Yield of 2a (%) |

| 5 mmol | 2.0 | 5 | 80 | 24 | 90 |

| 5 mmol | 2.0 | - | 80 | 24 | 1 |

| 31 mmol | 2.0 | 10 | 80 | 24 | 89 |

Radical and Electrophilic Bromination Strategies

Both radical and electrophilic pathways are employed in the synthesis of brominated pyranones. The selectivity of these reactions is a key consideration. Radical bromination is known to be highly selective, preferentially occurring at the most substituted carbon that can form the most stable radical. nih.gov

A prominent example of radical bromination involves the use of N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide. This method, known as the Wohl-Ziegler reaction, is particularly effective for introducing bromine at an allylic position. For instance, 3-bromo-5,6-dihydro-2H-pyran-2-one can be further brominated using NBS and benzoyl peroxide in carbon tetrachloride to produce 3,5-dibromo-5,6-dihydro-2H-pyran-2-one. orgsyn.org This reaction proceeds via a radical chain mechanism.

Electrophilic bromination is exemplified by the direct addition of molecular bromine (Br₂) across the double bond of 5,6-dihydro-2H-pyran-2-one. orgsyn.org This reaction is typically performed at low temperatures to control the exothermic process. The subsequent elimination of hydrogen bromide (HBr) with a non-nucleophilic base like triethylamine re-establishes the double bond, now with a bromine substituent at the α-position, yielding 3-bromo-5,6-dihydro-2H-pyran-2-one. orgsyn.org

Cyclization Reactions and Ring-Closing Approaches for the Tetrahydropyranone Core with Bromine Introduction

An alternative to direct bromination is the construction of the brominated tetrahydropyranone ring from an acyclic precursor that already contains the necessary bromine atom. This is typically achieved through intramolecular cyclization.

Lactonization Pathways from Brominated Precursors (e.g., from 2,5-dibromovaleric acid)

The most direct precursor for the synthesis of this compound via cyclization is 2,5-dibromopentanoic acid. This dibrominated acid can be synthesized from δ-valerolactone via a ring-opening bromination or from 5-bromopentanoic acid via a Hell-Volhard-Zelinsky reaction with Br₂ and PBr₃. nih.govnih.gov

The crucial step is the intramolecular cyclization (lactonization) of 2,5-dibromopentanoic acid. This is achieved by treating the acid with a base, which deprotonates the carboxylic acid. The resulting carboxylate then acts as an internal nucleophile, displacing the bromide at the C-5 position to form the six-membered lactone ring. nih.gov Researchers have developed an innovative two-phase reaction system to facilitate this transformation, which is particularly useful given the instability of the final product, α-bromo-δ-valerolactone. nih.gov This method involves the cyclization of the dibromo acid under basic conditions, leading to the formation of this compound through the elimination of HBr. nih.gov

Intermolecular and Intramolecular Cyclizations

The synthesis of this compound from 2,5-dibromopentanoic acid is a prime example of an intramolecular cyclization. nih.gov This ring-closing reaction is a type of intramolecular nucleophilic substitution where the carboxylate attacks the carbon bearing the bromine atom at the 5-position. The efficiency of such reactions depends on factors like ring size and the nature of the leaving group. Six-membered rings, like the tetrahydropyranone core, are generally favorable to form.

While a broad range of intramolecular cyclization strategies exist for forming pyran rings, including Prins-type cyclizations and palladium-catalyzed oxidative Heck reactions, the most direct and documented route to the specific title compound involves the lactonization of a pre-brominated linear precursor. nih.govrsc.orgnih.gov

Stereoselective Synthesis of Enantiomeric this compound

The synthesis of specific enantiomers of this compound introduces the challenge of controlling the stereocenter at the C-3 position. While literature specifically detailing the asymmetric synthesis of this exact compound is limited, the principles of organocatalytic asymmetric α-halogenation offer a clear and viable pathway.

Asymmetric α-bromination of aldehydes and ketones has been successfully achieved using chiral organocatalysts. nih.govresearchgate.net These reactions typically involve the formation of a chiral enamine or enolate intermediate from the carbonyl compound and a chiral amine catalyst (e.g., a derivative of proline or a C₂-symmetric diphenylpyrrolidine). nih.govresearchgate.net This chiral intermediate then reacts with an electrophilic bromine source, such as NBS, with one face of the intermediate being sterically shielded by the catalyst, leading to the preferential formation of one enantiomer. researchgate.net

Applying this logic, a proposed stereoselective synthesis of this compound would involve the reaction of δ-valerolactone with a chiral catalyst and a suitable brominating agent. Although challenges exist, such as the lower reactivity of lactones compared to aldehydes and potential catalyst deactivation, recent advancements in organocatalysis have overcome similar issues. researchgate.net For example, methodologies have been developed that successfully use the common reagent NBS for the enantioselective α-bromination of aldehydes with excellent yields and enantioselectivities by using specific catalysts and solvents like hexafluoroisopropanol (HFIP). researchgate.net This approach represents the most promising strategy for obtaining enantiomerically enriched this compound.

Asymmetric Inductions and Chiral Auxiliaries

Asymmetric induction using a chiral auxiliary is a powerful and well-established strategy in stereoselective synthesis. wikipedia.org This method involves the temporary covalent attachment of a chiral molecule (the auxiliary) to an achiral substrate. wikipedia.orgsigmaaldrich.com The inherent chirality of the auxiliary then directs a subsequent chemical transformation, such as enolate alkylation or halogenation, to occur with a high degree of diastereoselectivity. blogspot.com After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

A plausible, though not explicitly reported, strategy for the asymmetric synthesis of this compound would involve the use of a chiral auxiliary to control the α-bromination of a δ-valerolactone precursor. The general approach would be as follows:

Attachment of Auxiliary: An achiral precursor, such as 5-hydroxypentanoic acid, would be coupled to a chiral auxiliary. Popular and effective auxiliaries for controlling α-functionalization of carbonyls include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.org

Cyclization: The resulting adduct would be cyclized to form the N-acyloxazolidinone or N-acylsultam derivative of tetrahydro-2H-pyran-2-one.

Diastereoselective Bromination: The crucial step involves the generation of a specific enolate (Z- or E-enolate) from the lactam-like structure using a suitable base, such as lithium diisopropylamide (LDA). The chiral auxiliary is designed to block one face of the enolate, forcing an electrophilic bromine source (e.g., N-Bromosuccinimide, NBS) to approach from the less sterically hindered face. This facial bias dictates the absolute stereochemistry of the newly formed C-Br bond.

Removal of Auxiliary: The final step is the hydrolytic or reductive cleavage of the chiral auxiliary to release the enantiomerically enriched this compound.

The stereochemical outcome is highly dependent on the choice of auxiliary and reaction conditions, which influence the enolate geometry and the transition state of the bromination step.

Table 1: Representative Chiral Auxiliaries for Asymmetric Synthesis

| Chiral Auxiliary | Class | Typical Application |

| (S)-4-Benzyl-2-oxazolidinone | Evans' Oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions |

| (1S)-(-)-2,10-Camphorsultam | Oppolzer's Sultam | Asymmetric alkylations, Michael additions |

| (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Chiral Hydrazone | Asymmetric alkylation of ketones/aldehydes |

Enzymatic or Catalytic Approaches for Enantioselective Bromination

Reagent-controlled methods, where a chiral catalyst or enzyme interacts with the substrate to create a chiral environment, offer a more atom-economical approach to asymmetric synthesis.

Organocatalytic Approaches

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool for asymmetric synthesis. A highly relevant strategy is the enantioselective α-halogenation of carbonyl compounds. nih.govrsc.org This approach typically involves the reaction of a carbonyl substrate with a chiral secondary amine catalyst (often derived from proline) to form a nucleophilic enamine intermediate. The chirality of the catalyst ensures the enamine has a preferred conformation, exposing one face to attack by an electrophilic halogen source.

For the synthesis of this compound, a similar strategy could be envisioned:

Tetrahydro-2H-pyran-2-one would react with a chiral amine catalyst, such as a C2-symmetric diphenylpyrrolidine or imidazolidinone, to form a chiral enamine or related reactive intermediate. nih.gov

This intermediate would then be intercepted by an electrophilic bromine source like NBS.

The steric environment created by the chiral catalyst would direct the bromination to one of the two enantiotopic α-faces, leading to the formation of one enantiomer of the product in excess.

While this method has been successfully applied to a wide range of aldehydes and ketones with high enantioselectivity (up to 96% ee), its application to lactones like δ-valerolactone remains a topic for further research. nih.gov

Table 2: Examples of Organocatalytic Asymmetric α-Bromination of Ketones Data based on analogous reactions reported for cyclic ketones. nih.govrsc.org

| Catalyst | Substrate | Brominating Agent | Enantiomeric Excess (ee) |

| (S,S)-2,5-Diphenylpyrrolidine | Cyclohexanone | NBS | 80% |

| (S,S)-MacMillan Catalyst (Imidazolidinone) | Cyclohexanone | NBS | 92% |

| (S,S)-MacMillan Catalyst (Imidazolidinone) | Cyclopentanone | NBS | 90% |

Enzymatic Approaches

Nature utilizes a diverse array of halogenating enzymes to produce a vast number of halogenated natural products. nih.gov These enzymes offer the potential for highly selective and environmentally benign synthetic methods. Two main classes of enzymes are relevant for bromination reactions: FADH₂-dependent halogenases and non-heme iron-dependent halogenases. nih.govfrontiersin.org

FADH₂-Dependent Halogenases: These enzymes use flavin adenine (B156593) dinucleotide (FADH₂) and oxygen to activate a bromide ion (Br⁻), forming a highly electrophilic brominating species, likely a hypobromous acid (HOBr) equivalent, within the enzyme's active site. nih.gov This species then performs an electrophilic attack on an electron-rich substrate. For a substrate like tetrahydro-2H-pyran-2-one, this would likely require the formation of its enol or enolate form to provide sufficient nucleophilicity for the enzymatic bromination to occur.

Non-Heme Iron-Dependent Halogenases: This class of enzymes catalyzes the halogenation of unactivated C-H bonds via a radical mechanism. frontiersin.org The enzyme uses an iron center, α-ketoglutarate, and O₂ to generate a high-valent iron-oxo species that can abstract a hydrogen atom from the substrate. The resulting substrate radical then reacts with a halogen atom coordinated to the iron center. This mechanism could, in principle, directly brominate the C-H bond at the C3 position of tetrahydro-2H-pyran-2-one.

The application of either class of enzyme for the specific enantioselective synthesis of this compound has not been reported. However, the high selectivity often observed in enzymatic catalysis makes it an attractive, albeit underdeveloped, potential strategy.

Nucleophilic Substitution Reactions at the C3-Bromine Center

The C3-bromine atom in this compound is susceptible to displacement by nucleophiles. The nature of the substitution mechanism, whether S\textsubscript{N}1 or S\textsubscript{N}2, is dependent on several factors including the nature of the nucleophile, the solvent, and the reaction conditions.

S\textsubscript{N}2 and S\textsubscript{N}1 Pathways and Stereochemical Outcomes

Nucleophilic substitution reactions are fundamental in organic chemistry, proceeding primarily through two distinct mechanisms: S\textsubscript{N}1 and S\textsubscript{N}2. libretexts.org The S\textsubscript{N}2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. matanginicollege.ac.in This backside attack results in an inversion of the stereochemistry at the reaction center. dalalinstitute.com The rate of an S\textsubscript{N}2 reaction is dependent on the concentration of both the substrate and the nucleophile. matanginicollege.ac.in

In contrast, the S\textsubscript{N}1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. libretexts.org The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. dalalinstitute.com This is followed by a rapid attack of the nucleophile on the planar carbocation. Because the nucleophile can attack from either face of the carbocation, S\textsubscript{N}1 reactions typically lead to a racemic or nearly racemic mixture of products if the starting material is chiral. libretexts.org

For this compound, the bromine is on a secondary carbon, which can theoretically undergo substitution via either pathway. The choice of mechanism would be influenced by the reaction conditions. Strong, unhindered nucleophiles and polar aprotic solvents would favor an S\textsubscript{N}2 pathway, leading to an inversion of configuration at the C3 position. Conversely, weak nucleophiles and polar protic solvents that can stabilize the potential carbocation intermediate would favor an S\textsubscript{N}1 pathway, which would result in racemization at the C3 position.

Reaction with Various Nucleophiles (e.g., amines, thiols, oxygen nucleophiles)

The electrophilic nature of the C3 carbon makes this compound a substrate for a variety of nucleophiles.

Amines: Primary and secondary amines are effective nucleophiles that can displace the bromide to form 3-amino-tetrahydro-2H-pyran-2-ones. mnstate.edu The reaction of amines with alkyl halides is a well-established method for the formation of carbon-nitrogen bonds. mnstate.edu Depending on the reaction conditions, these reactions can proceed via an S\textsubscript{N}2 mechanism. mnstate.edu In some cases, the reversible reaction of primary amines with carbon dioxide to form alkyl-ammonium carbamates has been shown to reduce the amine's reactivity in nucleophilic substitution reactions. mdpi.com

Thiols: Thiols and their conjugate bases, thiolates, are excellent nucleophiles and can react with α-halo lactones to form 3-thio-substituted products. nih.govlibretexts.org The preparation of thiols can be achieved through the reduction of organic thiocyanates. beilstein-journals.org The reaction of thiols with alkyl halides typically proceeds via an S\textsubscript{N}2 mechanism. libretexts.org

Oxygen Nucleophiles: Oxygen nucleophiles, such as alcohols and water, can also participate in substitution reactions. nih.govufl.edu The nucleophilicity of oxygen nucleophiles can be enhanced through deprotonation or hydrogen bonding. ufl.edu The stereoselectivity of these reactions can be highly dependent on the reactivity of the oxygen nucleophile. nih.gov For instance, reactions of some cyclic acetals with the highly reactive ethanol (B145695) as a nucleophile have resulted in a loss of stereocontrol, while weaker nucleophiles like trifluoroethanol have shown higher stereoselectivity. nih.gov The addition of oxygen nucleophiles to carbonyl compounds is a reversible process. libretexts.org

A summary of potential nucleophilic substitution reactions is presented in the table below.

| Nucleophile | Product Type |

| Amines (R-NH₂) | 3-Amino-tetrahydro-2H-pyran-2-one |

| Thiols (R-SH) | 3-Thio-tetrahydro-2H-pyran-2-one |

| Alcohols (R-OH) | 3-Alkoxy-tetrahydro-2H-pyran-2-one |

Elimination Reactions to Form Unsaturated Lactones

In the presence of a base, this compound can undergo an elimination reaction to form an unsaturated lactone.

Dehydrobromination to Dihydropyranones

The removal of a hydrogen atom and the bromine atom from adjacent carbons, a process known as dehydrobromination, leads to the formation of a carbon-carbon double bond. ddugu.ac.in This E2 elimination pathway is a common method for introducing unsaturation into a molecule. mnstate.edu For α-bromo ketones, treatment with a base like pyridine (B92270) can yield α,β-unsaturated ketones. mnstate.edulibretexts.org In the case of this compound, dehydrobromination would be expected to yield a dihydropyranone. The reaction is typically carried out by heating with a non-nucleophilic base to favor elimination over substitution. utdallas.edu

Regioselectivity and Stereoselectivity in Elimination Processes

Elimination reactions can be regioselective, meaning one constitutional isomer is preferentially formed over another. indusuni.ac.in According to Zaitsev's rule, the more substituted (and generally more stable) alkene is the major product. amazonaws.com The stereochemistry of the elimination reaction is also critical. E2 eliminations often proceed via an anti-periplanar arrangement of the departing hydrogen and leaving group, which can dictate the stereochemistry of the resulting alkene. utdallas.eduamazonaws.com In some cases, rearrangements can occur during E1 reactions, which proceed through a carbocation intermediate. masterorganicchemistry.com

Organometallic Reactions and Cross-Coupling Methodologies

Organometallic reagents offer a powerful tool for forming new carbon-carbon bonds. msu.edu Cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, have become a cornerstone of modern organic synthesis. nih.gov These reactions typically involve the coupling of an organometallic compound with an organic halide. nih.gov While specific examples involving this compound are not extensively documented, the general reactivity of α-halo carbonyl compounds suggests its potential as a substrate in such transformations. nih.gov For instance, stereospecific nickel-catalyzed Negishi-type cross-coupling of enantioenriched lactones with dimethylzinc (B1204448) has been reported to yield enantioenriched carboxylic acids. beilstein-journals.org Gold-catalyzed oxidative cross-coupling of arylboronates and arylsilanes has also been demonstrated as a method for biaryl synthesis with excellent functional-group tolerance. nju.edu.cn

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The direct formation of stable Grignard or organolithium reagents from this compound is highly challenging and generally not a practical synthetic route. Organolithium and Grignard reagents are powerful nucleophiles and strong bases. sigmaaldrich.comlibretexts.orgtaylorandfrancis.com The inherent structure of this compound contains an electrophilic lactone carbonyl group.

Should a Grignard or organolithium species be formed, it would be in close proximity to this electrophilic carbonyl carbon. This would likely lead to rapid intramolecular or intermolecular reactions, where the newly formed organometallic reagent attacks the carbonyl of another molecule, resulting in ring-opening, polymerization, or other undesired side products. taylorandfrancis.com Standard procedures for forming these reagents involve reacting an alkyl halide with magnesium or lithium metal in an inert ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgmasterorganicchemistry.com However, the presence of the reactive lactone functionality within the same molecule precludes the stable formation and isolation of the corresponding organometallic reagent.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. libretexts.org These reactions typically proceed through a common catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with an organometallic coupling partner, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgharvard.edu

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. harvard.eduorganic-chemistry.org The reaction requires a base to activate the organoboron reagent, facilitating the transmetalation step. harvard.eduorganic-chemistry.org While direct examples with this compound are not prevalent, the extensive use of Suzuki coupling with other heterocyclic halides, such as 3-pyridyl triflates and various azole halides, demonstrates its broad utility. nih.govnih.gov For this compound, a potential Suzuki coupling would involve reacting it with an aryl or vinyl boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a suitable base like potassium carbonate or potassium phosphate. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction specifically forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is co-catalyzed by palladium and copper(I) salts and requires a mild amine base, which can also serve as the solvent. wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction is known for its mild conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups. nrochemistry.com The application to an sp³-hybridized bromide like this compound represents a more challenging transformation compared to the standard sp²-hybridized substrates, potentially requiring more specialized catalyst systems or harsher conditions.

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (organostannane). libretexts.orgwikipedia.org It is exceptionally versatile with respect to the coupling partners. organic-chemistry.org Research on the closely related compound, 3,5-dibromo-2-pyrone, provides significant insight into the potential reactivity of the 3-bromo-lactone motif in Stille couplings. In these studies, selective coupling at the 5-position was achieved, but the reactivity demonstrates the viability of the C-Br bond on the pyrone ring to participate in the catalytic cycle. amazonaws.com A typical procedure involves heating the bromo-lactone with an organostannane, a palladium catalyst like Pd(PPh₃)₄, and a copper(I) iodide co-catalyst in a solvent such as toluene. amazonaws.com

Table 1: Examples of Stille Cross-Coupling with an Analogous Brominated Pyrone System

| Entry | Stannane Reagent | Product | Yield |

| 1 | Tributylphenyltin | 5-Bromo-3-phenyl-pyran-2-one | 94% |

| 2 | Tributyl(thiophen-2-yl)stannane | 3-Bromo-5-(thiophen-2-yl)-pyran-2-one | - |

| 3 | Tributyl(pyridin-2-yl)stannane | 3-Bromo-5-(pyridin-2-yl)-pyran-2-one | - |

Data derived from studies on 3,5-dibromo-2-pyrone, demonstrating the principle of the reaction. amazonaws.com

Nickel-Catalyzed Electro-reductive Cross-Coupling

A modern and sustainable alternative to traditional cross-coupling methods is nickel-catalyzed electro-reductive cross-coupling. This technique uses electricity to drive the catalytic cycle, avoiding the need for stoichiometric metallic reductants like zinc or manganese. rsc.orgnih.gov It has emerged as a powerful method for constructing C-C bonds, particularly in cross-electrophile couplings where two different electrophiles are coupled directly. nih.govbohrium.com

In this context, this compound could serve as one electrophilic partner. The reaction would typically be performed in an undivided electrochemical cell using a nickel catalyst. This approach precludes the need to pre-form sensitive organometallic reagents and often exhibits high functional group tolerance under mild conditions. nih.gov Mechanistic studies suggest that the process involves the reduction of a Ni(II) species by the cathode to generate the active Ni(0) or Ni(I) catalyst, which then reacts with the electrophiles. rsc.org This method represents a promising strategy for coupling this compound with other organic electrophiles, such as aryl or alkenyl halides.

Reductive Transformations and Debromination Strategies

Selective Reduction of the C-Br Bond

The selective removal of the bromine atom (debromination) from the 3-position is a key transformation. A prominent method for achieving this is through radical-induced dehalogenation. For the related compound 3,5-dibromo-2-pyrone, selective debromination has been accomplished using tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction operates via a free-radical chain mechanism where a tributyltin radical abstracts the bromine atom. The resulting pyranone radical is then quenched by a hydrogen atom from another molecule of Bu₃SnH. This method's selectivity suggests it could be highly applicable for the complete debromination of this compound to yield tetrahydro-2H-pyran-2-one.

Reduction of the Lactone Carbonyl Group (e.g., to hydroxyl)

The lactone carbonyl group can also be a target for reduction. Under certain conditions, this reduction can compete with or be favored over C-Br bond cleavage. For instance, the catalytic hydrogenation of 3-bromo-2-pyrone over a palladium on carbon (Pd/C) catalyst has been shown to result in the formation of 3-bromotetrahydro-2H-pyran-2-ol, where the endocyclic carbonyl is reduced to a hydroxyl group (a lactol), while the C-Br bond remains intact. In a more general sense, lactones can be reduced to the corresponding diols using strong reducing agents.

Ring-Opening and Rearrangement Pathways of the Lactone Ring

The pyran-2-one ring system, particularly when substituted with an electron-withdrawing group like bromine at the 3-position, is susceptible to nucleophilic attack. This electrophilicity is centered on the carbonyl carbon (C-2). The reaction of this compound with various nucleophiles can lead to the opening of the lactone ring. researchgate.net

These transformations typically begin with a nucleophilic attack on the carbonyl group, breaking the acyl-oxygen bond and opening the ring to form a linear 5-hydroxy-2-bromo-pentanoate derivative. Depending on the nucleophile and the reaction conditions, this intermediate can then undergo further reactions, including intramolecular cyclization to form new heterocyclic or carbocyclic systems. researchgate.net Common nucleophiles that can induce such ring-opening or rearrangement pathways include amines, thiols, and hydrazines. researchgate.net

Reactivity in Cycloaddition Reactions (e.g., Diels-Alder as precursor/product of 3-bromo-2H-pyran-2-one)

The chemical compound this compound, and more specifically its unsaturated analog, 3-bromo-5,6-dihydro-2H-pyran-2-one, does not directly participate as a diene in cycloaddition reactions. Instead, its primary role in this context is as a stable and accessible precursor to the highly reactive diene, 3-bromo-2H-pyran-2-one. The conversion of the saturated lactone precursor into the conjugated pyrone system is a critical step that enables subsequent participation in Diels-Alder reactions.

The synthesis of 3-bromo-2H-pyran-2-one from a dihydro-pyranone precursor is a well-documented process. orgsyn.org This multi-step procedure typically begins with the bromination of 5,6-dihydro-2H-pyran-2-one. orgsyn.org This initial step yields 3-bromo-5,6-dihydro-2H-pyran-2-one, which undergoes further bromination and a subsequent base-mediated dehydrohalogenation to generate the target diene, 3-bromo-2H-pyran-2-one. orgsyn.org The use of triethylamine is common for the elimination step. orgsyn.org

Table 1: Synthesis of 3-Bromo-2H-pyran-2-one from Dihydropyranone Precursor

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 5,6-dihydro-2H-pyran-2-one | Br₂ in CH₂Cl₂ | 3-Bromo-5,6-dihydro-2H-pyran-2-one | 89% | orgsyn.org |

| 2 | 3-Bromo-5,6-dihydro-2H-pyran-2-one | 1) NBS, CCl₄, light; 2) Et₃N, CH₂Cl₂ | 3-Bromo-2H-pyran-2-one | - | orgsyn.org |

| 3 | 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one | Triethylamine (Et₃N) in CH₂Cl₂ | 3-Bromo-2H-pyran-2-one | - | orgsyn.org |

Once generated, 3-bromo-2H-pyran-2-one serves as a versatile and reactive diene in [4+2] cycloaddition reactions. A significant feature of 3-bromo-2H-pyran-2-one is its ambiphilic nature, allowing it to undergo cycloaddition with both electron-rich and electron-deficient dienophiles. orgsyn.org This characteristic provides superior regioselectivity and stereoselectivity compared to the parent 2H-pyran-2-one. orgsyn.org

The Diels-Alder reactions involving 3-bromo-2H-pyran-2-one are valuable for synthesizing complex molecular architectures. The initial cycloadducts are often isolable and can be further transformed. orgsyn.org For instance, subsequent reductive debromination of the cycloadducts can produce halogen-free products, effectively making 3-bromo-2H-pyran-2-one a synthetic equivalent of the more sensitive 2H-pyran-2-one in thermal Diels-Alder reactions. researchgate.net The initial [4+2] cycloaddition is often followed by the extrusion of carbon dioxide, leading to the formation of substituted aromatic systems, such as aniline (B41778) derivatives when alkynes are used as dienophiles. chim.itrsc.org

Detailed research has explored the reactivity of substituted 2H-pyran-2-ones with various dienophiles, confirming that substituents on the pyrone ring significantly influence reactivity and regioselectivity. rsc.orgresearchgate.net The bromine atom at the C3 position makes the diene system sufficiently reactive for these transformations. orgsyn.orgresearchgate.net

Table 2: Examples of Diels-Alder Reactions with 3-Bromo-2H-pyran-2-one

| Diene | Dienophile | Reaction Conditions | Product Type | Findings | Reference |

|---|---|---|---|---|---|

| 3-Bromo-2H-pyran-2-one | Acrolein | 90°C, 96 hours | Cycloadduct | The reaction proceeds with high regioselectivity. The resulting cycloadduct can be reduced and further functionalized. | orgsyn.org |

| 3-Bromo-2H-pyran-2-one | Electron-rich and electron-deficient dienophiles | 78-90°C | Cycloadduct | The reaction is smooth and regiospecific. Subsequent debromination yields halogen-free products. | researchgate.net |

| 3-Acylamino-2H-pyran-2-ones | Alkynes | Varies (thermal) | Substituted anilines | Initial cycloadducts are unstable and eliminate CO₂ in situ to form aromatic products. | chim.it |

| Electron-rich 2H-pyran-2-ones | Alkynes | Thermal or high pressure | Aniline derivatives | Substituents at positions 3 and 5 of the pyrone ring affect reactivity and regioselectivity. | rsc.org |

Applications of 3 Bromotetrahydro 2h Pyran 2 One in Complex Molecule Synthesis

Building Block for Natural Product Synthesis

The tetrahydropyran (B127337) motif is a common structural feature in a multitude of biologically active natural products. The strategic incorporation of 3-bromotetrahydro-2H-pyran-2-one into synthetic routes provides an efficient means to access these complex architectures.

One of the most compelling demonstrations of the utility of this compound is in the total synthesis of Nakadomarin A. nih.govpitt.edursc.org Nakadomarin A, a marine alkaloid isolated from a sponge of the Amphimedon genus, exhibits a formidable and unprecedented hexacyclic ring system. nih.gov Its complex architecture has made it a challenging target for synthetic chemists.

Several total syntheses of Nakadomarin A have been reported, with various strategies employed to construct its intricate framework. nih.govpitt.edunih.gov In some of these synthetic endeavors, derivatives of this compound serve as crucial intermediates for the formation of the tetrahydropyran ring embedded within the Nakadomarin A scaffold. The Boeckmann synthesis, for instance, strategically utilizes a conjugate addition to a derivative of 2H-pyran-2-one to set key stereocenters. organic-chemistry.org The reactivity of the bromo-lactone allows for subsequent manipulations and ring-forming reactions, ultimately leading to the construction of the complex core of the natural product.

Beyond its direct incorporation into natural product skeletons, this compound serves as a versatile precursor for the synthesis of various heterocyclic scaffolds of biological importance. While direct synthesis of pterin (B48896) derivatives from this specific bromo-lactone is not extensively documented, the pyran-2-one core is a known building block for a wide range of heterocyclic compounds. researchgate.net The bromo substituent provides a handle for further functionalization and cyclization reactions, enabling the construction of diverse heterocyclic systems. The pyran-2-one ring itself can undergo rearrangement and ring-opening reactions when treated with various nucleophiles, leading to the formation of pyridones, pyrimidines, and other nitrogen-containing heterocycles. researchgate.net

Intermediate in the Synthesis of Advanced Organic Materials and Functional Molecules

The reactivity of this compound and its derivatives extends to the synthesis of advanced organic materials. Tetrahydro-2H-pyran derivatives are known to be useful as liquid crystal compounds, particularly those exhibiting negative dielectric anisotropy. google.com While specific examples detailing the direct use of this compound in the synthesis of these materials are not prevalent in the provided search results, the general utility of tetrahydropyran derivatives in this field is established. google.com The bromo-lactone can serve as a starting material for the synthesis of substituted tetrahydropyrans, which can then be incorporated into the molecular design of liquid crystals and other functional organic molecules.

Advanced Spectroscopic and Structural Elucidation Studies of 3 Bromotetrahydro 2h Pyran 2 One and Its Derivatives

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules. For 3-bromotetrahydro-2H-pyran-2-one, which contains a stereocenter at the C3 position and a flexible six-membered ring, NMR studies are vital for determining both the relative stereochemistry and the preferred conformation in solution. acs.org The tetrahydropyran (B127337) ring can adopt various conformations, such as chair, boat, or twist-boat, and the position of the bromine atom (axial or equatorial) significantly influences the molecule's stability and the chemical shifts and coupling constants of the ring protons. acs.orgresearchgate.net

Conformational analysis involves studying the different spatial arrangements (conformations) a molecule can adopt through rotation around single bonds and the energy levels associated with them. libretexts.orglumenlearning.compressbooks.pub For cyclic systems like this compound, this analysis is crucial for understanding stability, which is affected by steric interactions, torsional strain, and angle strain. libretexts.org The preference for the bromine substituent to be in an axial or equatorial position is a key aspect of this analysis. researchgate.net

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary for the complete structural assignment of this compound and its derivatives. emerypharma.com

1D NMR (¹H and ¹³C): ¹H NMR provides information on the chemical environment and connectivity of protons. For the parent compound, δ-valerolactone (tetrahydropyran-2-one), distinct signals for the protons at C3, C4, C5, and C6 can be observed. chemicalbook.comnist.gov Introduction of the bromine at C3 causes a significant downfield shift for the proton at C3 (H3) due to the inductive effect of the halogen. The coupling constants (J-values) between adjacent protons, particularly between H3 and the protons on C4, are critical for deducing the dihedral angles and thus the ring's conformation. researchgate.net ¹³C NMR confirms the number of carbon atoms and provides information about their chemical environment. emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). wikipedia.orgcreative-biostructure.comslideshare.net It helps establish the sequence of protons around the tetrahydropyran ring, confirming the connectivity from H3 to H4, H4 to H5, and H5 to H6. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbon atoms. wikipedia.orgcreative-biostructure.com It allows for the unambiguous assignment of each carbon atom in the ¹³C NMR spectrum by linking it to its corresponding, already assigned, proton(s) from the ¹H NMR spectrum. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that identifies protons that are close to each other in space, regardless of whether they are bonded. slideshare.netharvard.edu This is exceptionally powerful for stereochemical and conformational analysis. For instance, observing a NOE between the proton at C3 and a proton at C5 can indicate their spatial proximity, which can help determine whether the bromine atom is in an axial or equatorial position and confirm the chair-like conformation of the ring.

A related unsaturated derivative, 3-bromo-5,6-dihydro-2H-pyran-2-one, has been characterized using ¹H and ¹³C NMR. orgsyn.org The data provides a reference for the chemical shifts expected in such a system.

Table 1: Representative NMR Data for a Related Lactone

| Technique | Nucleus | Chemical Shift (δ) / Correlation |

|---|---|---|

| ¹H NMR | H5 | 2.58 ppm (dt) |

| H6 | 4.49 ppm (t) | |

| H4 | 7.30 ppm (t) | |

| ¹³C NMR | C5 | 26.5 ppm |

| C6 | 66.7 ppm | |

| C3 | 113.3 ppm | |

| C4 | 146.2 ppm | |

| C2 | 159.1 ppm |

Data for 3-bromo-5,6-dihydro-2H-pyran-2-one in CDCl₃. orgsyn.org

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight and elemental composition of this compound and for gaining structural insights through the analysis of its fragmentation patterns. libretexts.org

The molecular formula of this compound is C₅H₇BrO₂. chemicalbook.com High-resolution mass spectrometry (HRMS) can confirm this formula by providing a highly accurate mass measurement. A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion (M⁺ and M+2), which is a characteristic signature for a molecule containing a single bromine atom. libretexts.orgwhitman.edu For 3-bromo-5,6-dihydro-2H-pyran-2-one, the molecular ion peaks are observed at m/z 177.9 and 176.9. orgsyn.org

The fragmentation of lactones in the mass spectrometer often involves characteristic losses. Common fragmentation pathways for lactones include the neutral loss of CO and/or H₂O. researchgate.net For brominated compounds, the cleavage of the carbon-bromine bond is also a major fragmentation pathway. youtube.com The fragmentation patterns can be influenced by the position of the bromine atom. nih.gov Analysis of these fragments helps to piece together the structure of the original molecule. Typical fragmentation for a six-membered lactone ring might involve ring-opening followed by the loss of small neutral molecules. Alpha-cleavage, the breaking of a C-C bond adjacent to the functional group (the ester oxygen in this case), is also a common fragmentation route. libretexts.orgyoutube.com

Table 2: Expected Mass Spectrometry Data for this compound

| Feature | Expected Observation | Rationale |

|---|---|---|

| Molecular Ion | Isotopic peaks at m/z ~178 and ~180 | Presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes). whitman.edu |

| Primary Fragments | Loss of Br (M-79/81) | Cleavage of the C-Br bond. youtube.com |

| Loss of CO (M-28) | Common fragmentation for lactones. researchgate.net |

X-ray Crystallography for Solid-State Structural Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers unambiguous proof of the molecular structure in the solid state. libretexts.org This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. libretexts.orgpurechemistry.org

For this compound, an X-ray crystal structure would definitively confirm:

The connectivity of the atoms.

The conformation of the tetrahydropyran ring (e.g., chair, boat).

The stereochemistry at the C3 carbon, including the relative position of the bromine atom (axial vs. equatorial) with respect to the other substituents on the ring.

Precise bond lengths and angles, which can reveal strains or unusual electronic effects.

The packing of molecules in the crystal lattice, showing intermolecular interactions like hydrogen bonds or halogen bonds.

Although a specific crystal structure for this compound is not widely reported in publicly accessible databases, the technique remains the gold standard for absolute structural confirmation. The crystallization of the compound is a prerequisite, which can sometimes be a challenging step. libretexts.org Studies on related substituted pyrrole (B145914) and styryl compounds demonstrate the power of crystallography in elucidating detailed structural features and intermolecular interactions. nih.govrsc.org

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination

Since this compound is a chiral molecule (due to the stereocenter at C3), it can exist as a pair of enantiomers (R and S forms). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study these chiral molecules. purechemistry.org

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right-handed circularly polarized light by a chiral molecule. purechemistry.org A CD spectrum provides information about the stereochemical features of the molecule. Each enantiomer will produce a mirror-image CD spectrum. This can be used to determine the enantiomeric purity of a sample and, by comparison with known standards or theoretical calculations, can help in assigning the absolute configuration (R or S). purechemistry.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curve for one enantiomer is the mirror image of the other.

The absolute configuration of a chiral molecule describes the exact three-dimensional arrangement of its atoms. wikipedia.orgpharmacy180.com While X-ray crystallography is the most definitive method for determining absolute configuration, chiroptical methods provide a crucial alternative, especially when suitable crystals cannot be obtained. purechemistry.orgwikipedia.org The assignment is often achieved by comparing the experimental CD or ORD spectrum to those of structurally similar compounds with known absolute configurations or to spectra predicted by computational methods like Time-Dependent Density Functional Theory (TDDFT). researchgate.netnih.gov

Computational and Theoretical Investigations of 3 Bromotetrahydro 2h Pyran 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the electronic behavior and reactivity of 3-bromotetrahydro-2H-pyran-2-one. These methods model the molecule at the atomic level to determine its electronic distribution and energy landscapes.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For derivatives of 2H-pyran-2-one, DFT calculations are employed to predict a range of molecular properties and reactivity indicators. mdpi.com By calculating the electron density distribution, a molecular electrostatic potential (MEP) map can be generated. This map highlights regions of positive and negative electrostatic potential, identifying electrophilic and nucleophilic sites, respectively. In this compound, the electron-withdrawing nature of the bromine atom and the carbonyl group significantly influences the electron distribution, making the carbonyl carbon and the carbon atom bonded to the bromine (C3) potential sites for nucleophilic attack.

DFT calculations can also determine global reactivity descriptors. For instance, parameters like average local ionization energies help in understanding the molecule's stability towards autoxidation mechanisms. mdpi.com Furthermore, DFT is used to calculate the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a higher susceptibility of the molecule to accept electrons, signifying greater reactivity towards nucleophiles. The presence of the bromine atom is expected to lower the LUMO energy of the tetrahydropyranone ring, enhancing its electrophilicity.

Computational studies on similar pyran structures have shown that DFT can accurately model thermal decomposition pathways, revealing how substituents affect activation energies. mdpi.com This approach could be applied to predict the thermal stability of this compound.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals in this compound dictate its reaction pathways.

The HOMO is the outermost orbital containing electrons and tends to participate in reactions with electrophiles. The LUMO is the innermost empty orbital and reacts with nucleophiles. In a study of a related pyran-2-one derivative, the HOMO and LUMO were found to be located primarily on the pyran ring, indicating that this part of the molecule is the main center of reactivity. scifiniti.com For this compound, the HOMO is expected to be distributed across the pyran ring, while the LUMO would likely be localized around the electrophilic centers, particularly the C-Br bond and the carbonyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Theoretical calculations provide the energies of these orbitals, allowing for a quantitative assessment of the molecule's reactivity profile.

| Orbital | Description | Predicted Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; involved in reactions with electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; indicates sites for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap implies higher reactivity and lower kinetic stability. |

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry is instrumental in mapping out the detailed mechanisms of chemical reactions. For this compound, theoretical calculations can elucidate the pathways of reactions such as nucleophilic substitution, elimination, and ring-opening. By modeling the potential energy surface of a reaction, chemists can identify the structures of intermediates and, crucially, characterize the transition states that connect them.

The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction rate. DFT calculations can locate these transient structures and compute the activation energy barrier. For example, in the substitution of the bromine atom by a nucleophile, computational models can determine whether the reaction proceeds via an S\N1 or S\N2 mechanism by comparing the energy barriers of the respective pathways.

Studies on the formation of related pyran-2-ones have utilized DFT to support proposed mechanisms, including steps like annulation and electrocyclization, by calculating the energetics of intermediates and transition states. researchgate.net Similarly, the mechanism of thermal decomposition in dihydropyran derivatives has been investigated computationally, identifying concerted pathways involving six-membered cyclic transition states. mdpi.com These methodologies can be directly applied to understand the reactivity of this compound, providing a detailed, atomistic view of its chemical transformations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static; the tetrahydropyran (B127337) ring can adopt several conformations, which in turn affect the molecule's stability and reactivity. Conformational analysis aims to identify the most stable arrangements of the atoms in space.

For saturated six-membered rings like tetrahydropyran, the most common conformations are the chair, boat, and twist-boat forms. The chair conformation is typically the most stable. In this compound, the bromine substituent at the C3 position can be in either an axial or an equatorial position. Computational methods, particularly DFT, can calculate the relative energies of these different conformers to predict the most abundant one in equilibrium. Studies on halogenated pyran analogues have shown that even with significant steric repulsion from axial substituents, the chair-like conformation is often preferred. beilstein-journals.orgbeilstein-archives.org The size of the halogen atom can induce deviations in the ring's torsion angles. beilstein-journals.orgbeilstein-archives.org

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. researchgate.net MD simulations model the movements of atoms and can be used to study how the molecule interacts with its environment, such as a solvent. mdpi.com For this compound, MD simulations could reveal the preferred solvation shell structure and the conformational changes that occur in solution, which are critical for understanding its behavior in a reaction medium.

| Conformer | Substituent Position | Predicted Relative Stability | Key Feature |

| Chair | Axial Bromine | Less Stable | Potential 1,3-diaxial interactions may increase steric strain. |

| Chair | Equatorial Bromine | More Stable | Generally the lower energy conformation, minimizing steric hindrance. |

| Boat/Twist-Boat | - | High Energy | Typically act as transition states between chair conformations. |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures.

DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. These predicted shifts can be compared with experimental spectra to aid in signal assignment. For instance, the chemical shift of the proton at C3 would be highly dependent on whether the bromine atom is in an axial or equatorial position, and theoretical calculations can help resolve this.

Similarly, the vibrational frequencies from infrared (IR) and Raman spectroscopy can be computed. scifiniti.com These calculations produce a theoretical spectrum that, when compared to the experimental one, allows for the assignment of specific vibrational modes to the observed absorption bands. For example, the characteristic stretching frequency of the carbonyl group (C=O) in the lactone ring can be calculated and correlated with its experimental value. Experimental IR data for the related compound 3-bromo-5,6-dihydro-2H-pyran-2-one shows a strong carbonyl absorption at 1733 cm⁻¹. orgsyn.org Computational analysis of this compound would allow for a precise prediction of this and other key vibrational frequencies.

This correlation between theoretical and experimental data provides a powerful synergy, where computation aids in the interpretation of complex spectra and experiments validate the accuracy of the computational models.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Functionalization

The functionalization of lactone scaffolds through C–H activation is a powerful strategy for creating complex molecules from simple precursors. acs.org A primary future direction involves the development of novel catalytic systems to selectively modify the 3-bromotetrahydro-2H-pyran-2-one ring. Research into transition metal catalysis, particularly with palladium and rhodium, is expected to yield methods for direct C-H functionalization at various positions on the pyran ring, enabling the introduction of new substituents. acs.orgnih.gov For instance, palladium(II)-catalyzed C(sp³)–H activation has been used to form five-membered palladacycles from carboxylic acids, which can then undergo further reactions to create γ-lactones. acs.org Adapting such systems to the δ-lactone core of this compound could provide direct routes to new analogues.

Furthermore, rhodium-catalyzed intramolecular C-H functionalization of α-alkyl-α-diazoesters has proven effective for synthesizing various lactones with high yield and diastereoselectivity. Developing catalysts that can tolerate the bromo-substituent or utilize it as a directing group would be a significant advancement. Biocatalysis, using engineered enzymes like 'carbene transferases' derived from cytochrome P450, offers another promising frontier. nih.gov These enzymes can construct diverse lactone structures via intramolecular carbene insertions, and future research could engineer variants capable of acting on precursors to this compound or its derivatives for highly enantioselective transformations. nih.gov

| Catalytic Strategy | Catalyst Type | Potential Application for this compound | Reference |

|---|---|---|---|

| C(sp³)–H Activation | Palladium(II) Complexes | Direct olefination or alkylation of the pyran ring. | acs.org |

| Intramolecular C-H Insertion | Rhodium Carbenoids (e.g., Rh₂(TPA)₄) | Synthesis of functionalized lactone cores from diazoester precursors. | |

| Enzymatic Carbene Transfer | Engineered Hemeproteins (e.g., P411 variants) | Asymmetric synthesis of chiral lactone analogues. | nih.gov |

Integration into Flow Chemistry and Automation for Scalable Synthesis

Continuous flow chemistry is an appealing area of research for developing green and modern synthetic methods. rsc.org This technology has been successfully applied to the synthesis of hydroxy lactones from alkenoic acids, achieving eco-friendly production within an hour. rsc.orgresearchgate.net A significant future direction is the integration of the synthesis of this compound and its derivatives into automated flow systems. Such systems allow for precise control over reaction parameters, enhanced safety when handling reactive intermediates, and improved scalability. nih.gov

The synthesis of lactones via photochemical reactions, which can be slow and require high dilution in batch processes, has been successfully scaled up using flow photochemistry. nih.gov This approach could be instrumental in developing industrial-scale production of this compound or its functionalized analogues, particularly for transformations that are difficult to control in large flasks. By combining multi-step reactions, in-line work-up, and purification within an integrated flow process, the efficiency, productivity, and sustainability of synthesizing these compounds can be dramatically improved. rsc.orgresearchgate.net

Exploration of Photoredox and Electrochemical Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of reactive radical intermediates under mild conditions. princeton.eduscispace.com The α-bromo lactone structure of this compound makes it an ideal substrate for such transformations. Future research will likely explore the single-electron reduction of the C-Br bond to generate an α-carbonyl radical. This radical can then participate in a wide range of reactions, including conjugate additions and allylation, to create new carbon-carbon bonds. princeton.eduresearchgate.net

Recent studies have demonstrated the photoredox-catalyzed difunctionalization of alkenes to produce α,α-difluoro-γ-lactones and the synthesis of α-allyl-γ-lactones from allenes. researchgate.netnih.gov Applying these concepts to this compound could lead to novel, highly substituted pyranone structures. For example, a dual photoredox/hydrogen atom transfer (HAT) catalytic cycle could be designed to add functional groups to the α-position. nih.gov Furthermore, electrochemical methods, which can also generate radical ions for synthetic transformations, offer a complementary approach that is highly tunable and avoids the use of chemical redox agents. nih.govacs.org

Design and Synthesis of Highly Functionalized and Structurally Diverse Analogues

A key future objective is the creation of libraries of structurally diverse analogues based on the this compound scaffold. The development of tandem reactions, where multiple bonds are formed in a single operation, is a highly efficient strategy for building molecular complexity. mdpi.com Protocols such as the Knoevenagel condensation followed by an oxa-6π-electrocyclization are versatile routes to 2H-pyran cores and could be adapted to generate substituted derivatives. mdpi.com

The bromine atom in this compound serves as a crucial synthetic handle for diversification. It can be readily displaced or used in cross-coupling reactions to introduce a wide array of functional groups. By combining the catalytic, flow, and photochemical methods discussed previously, researchers can systematically modify the pyranone core. For instance, novel tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives have been synthesized through multi-step sequences, demonstrating the potential to build complex fused-ring systems from pyranone precursors. nih.gov This paves the way for the design and synthesis of a new generation of highly functionalized molecules built upon the this compound template.

Applications in Supramolecular Chemistry and Advanced Material Science

The structural motifs of lactones and pyrans are being increasingly explored for applications beyond biology and medicine, extending into supramolecular chemistry and materials science. nih.gov Lactones are fundamental building blocks for polyesters, and the development of catalytic ring-opening polymerization methods for substituted lactones like this compound could lead to new polymers. nih.govtaylorandfrancis.com

The pyran ring system is also a component of molecules that exhibit interesting photophysical behaviors, such as aggregation-induced emission. nih.gov Future research will likely investigate the incorporation of the this compound unit into larger conjugated systems or supramolecular assemblies. The bromine atom provides a convenient point for attachment, allowing the pyranone to be integrated as a functional component in metal-organic frameworks, fluorescent probes, or other advanced materials. The synthesis of thieno[3,2-c]pyrans, for example, has produced compounds that are highly fluorescent, suggesting a potential avenue for developing new sensor materials. nih.gov

Q & A

Q. Q1. What are the standard synthetic routes for 3-bromotetrahydro-2H-pyran-2-one, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: this compound is typically synthesized via bromination of tetrahydro-2H-pyran-2-one derivatives. Key methods include:

- Electrophilic bromination using bromine or N-bromosuccinimide (NBS) in polar solvents (e.g., DCM or THF) under controlled temperatures (0–25°C) to minimize side reactions .

- Copper-catalyzed reactions , as demonstrated in diastereoselective syntheses of substituted tetrahydropyrans, where ligands (e.g., bisphosphines) and solvent polarity dictate stereoselectivity .

Critical Parameters:

- Temperature: Lower temperatures (0–5°C) favor mono-bromination over di-bromination.

- Catalyst Choice: Copper(II) with chiral ligands enhances enantiomeric excess (e.g., up to 90% ee in related systems) .

Table 1: Comparison of Bromination Methods

| Method | Yield (%) | Stereoselectivity | Key Conditions |

|---|---|---|---|

| NBS in DCM | 65–75 | Moderate | 0°C, 12 h |

| Cu(II)-Bisphosphine | 80–85 | High | RT, chiral ligand L3 |

Advanced Stereochemical Control

Q. Q2. How can researchers optimize diastereoselectivity in the synthesis of this compound derivatives?

Methodological Answer: Diastereoselectivity is controlled through:

- Substrate pre-functionalization: Introducing steric or electronic directing groups (e.g., methoxy or vinyl groups) at specific positions to guide bromination .

- Catalytic asymmetric synthesis: Using organocatalysts (e.g., thiourea catalysts) or metal-ligand complexes to induce chiral environments. For example, L3 ligands in copper(II) systems achieve >85% de in analogous tetrahydropyrans .

Case Study:

In , (2R*,3S*,4S*)-configured products were obtained using 3,5-dimethylhex-5-en-1-ol and tailored ligands, highlighting the role of starting material geometry in stereochemical outcomes.

Analytical Characterization Challenges

Q. Q3. What analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): EI-MS fragments (e.g., [M-Br]⁺ peaks) confirm molecular integrity .

Example:

In , compound 72 showed distinct ¹H NMR signals at δ 5.21 (d, ) for the pyran ring proton, confirming stereochemistry.

Contradictory Data in Reaction Mechanisms

Q. Q4. How should researchers address contradictions in proposed bromination mechanisms (e.g., radical vs. electrophilic pathways)?

Methodological Answer:

- Mechanistic Probes:

- Computational Validation: DFT calculations (e.g., Gaussian 16) model transition states to compare activation energies for competing pathways .

Insight:

Multi-component reactions involving arylamines and cyclic diketones show solvent-dependent pathways, suggesting competing mechanisms under varying polarities.

Advanced Applications in Drug Discovery

Q. Q5. What methodologies enable the evaluation of this compound’s bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., 3-fluoro or 3-nitro derivatives) and test against biological targets (e.g., kinases) .

- In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding affinities for enzymes like cyclooxygenase-2 (COX-2) .

Example:

’s synthesis of (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogs demonstrates iterative SAR optimization via reductive amination and sulfonylation.

Computational Modeling for Stability Prediction

Q. Q6. How can computational tools predict the hydrolytic stability of this compound?

Methodological Answer:

- pKa Estimation: Software like ACD/Labs predicts Brønsted acidity (pKa ~12–14 for the lactone), indicating susceptibility to base hydrolysis.

- MD Simulations: GROMACS models solvation dynamics to assess degradation rates in aqueous buffers .

Case Study:

’s retrosynthesis AI tool (PISTACHIO/Reaxys databases) identifies hydrolytically stable precursors for derivative synthesis.

Safety and Handling Protocols

Q. Q7. What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .

- Waste Disposal: Quench excess bromine with NaHSO₃ before aqueous disposal .

Reference:

’s SDS for (Z)-6-(pent-2-en-1-yl)tetrahydro-2H-pyran-2-one recommends storing brominated lactones at –20°C under nitrogen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.